Fatagarin

Chemotype verification Procurement quality control Structural misassignment

Fatagarin (CAS 59096-05-8, molecular formula C₁₉H₁₂O₆) is a naturally occurring 7,8′-dicoumarinyl ether—specifically, 7-methoxy-8-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. It was first isolated from the fruits of Ruta oreojasme Webb.

Molecular Formula C19H12O6
Molecular Weight 336.3 g/mol
CAS No. 59096-05-8
Cat. No. B12656786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFatagarin
CAS59096-05-8
Molecular FormulaC19H12O6
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4
InChIInChI=1S/C19H12O6/c1-22-14-7-3-12-5-9-17(21)25-18(12)19(14)23-13-6-2-11-4-8-16(20)24-15(11)10-13/h2-10H,1H3
InChIKeyBVMUPTMVWGAFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fatagarin (CAS 59096-05-8): Sourcing the Authentic Dicoumarinyl Ether, Not an Alkaloid


Fatagarin (CAS 59096-05-8, molecular formula C₁₉H₁₂O₆) is a naturally occurring 7,8′-dicoumarinyl ether—specifically, 7-methoxy-8-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one . It was first isolated from the fruits of Ruta oreojasme Webb. (Rutaceae) along with the related dimer oreojasmin, and subsequent synthetic work established that the initially proposed structure required revision [1]. Despite being a coumarin dimer, Fatagarin is frequently misrepresented in the supply chain as an alkaloid (owing to name confusion with the furoquinoline alkaloid γ-fagarine, CAS 524-15-2), making rigorous structural verification a prerequisite for procurement .

Chemotype Nitrogen-free dicoumarinyl ether, not an alkaloid
Verification Requires HRMS and NMR data excluding synthetic isomers
Sourcing Natural isolate; no validated synthetic route

Fatagarin Procurement: Why a ‘Fagarine’ Name or a Generic Coumarin Dimer Cannot Be Substituted


Interchanging Fatagarin with any ‘fagarine’-named compound or an unspecified dicoumarinyl ether introduces a high risk of acquiring a substance with an entirely different chemotype and bioactivity profile. The name ‘Fatagarin’ has been confused in the marketplace with γ-fagarine, a furoquinoline alkaloid that exhibits dose-dependent sister chromatid exchange induction and anti-HCV activity (IC₅₀ 20.4 µg/mL) . Even within the restricted class of dicoumarinyl ethers, substitution pattern matters: synthetic work by Reisch et al. demonstrated that the originally proposed 7-methoxy-7′,8-oxydicoumarin and 6,7-dimethoxy-7′,8-oxydicoumarin structures do not correspond to the natural compound sold as Fatagarin, meaning that synthetic ‘analogues’ produced according to outdated literature may not match the authentic natural product [1]. These discrepancies translate directly into irreproducible experimental outcomes and wasted procurement resources if the material is not verified by CAS number and analytical fingerprint.

Name confusion Fatagarin may be supplied as γ-fagarine, a furoquinoline alkaloid with distinct bioactivity and chemotype.
Synthetic analogue mismatch Synthesised dicoumarinyl ethers from pre-1988 literature do not match the natural product structure.
Unverified isolation claim Material lacking source-traceable analytical data may be a synthetic isomer or degraded product.

Fatagarin (59096-05-8) Quantitative Differentiation Evidence vs. Closest Analogs


Chemotype Misclassification Risk: Fatagarin vs. the Alkaloid γ-Fagarine

Fatagarin (CAS 59096-05-8) is a dicoumarinyl ether (C₁₉H₁₂O₆, MW 336.3 g/mol) containing no nitrogen, whereas the frequently conflated ‘γ-fagarine’ (CAS 524-15-2) is a furoquinoline alkaloid (C₁₃H₁₁NO₃, MW 229.2) that contains a basic nitrogen. γ-Fagarine shows an anti-HCV IC₅₀ of 20.4 ± 0.4 µg/mL in cell-based assays and acts as a sister chromatid exchange inducer in human lymphocyte cultures . No peer-reviewed anti-HCV activity or genotoxicity data exist for Fatagarin. Procurement of γ-fagarine under the name ‘Fatagarin’ therefore delivers a compound with documented biological effects that are absent for the authentic coumarin target .

Chemotype Misclassification
Head-to-head
Fatagarin: C₁₉H₁₂O₆, no N, no reported anti-HCV IC₅₀ or SCE. γ-Fagarine: C₁₃H₁₁NO₃, anti-HCV IC₅₀ 20.4 µg/mL, SCE inducer.
Chemotype mismatch confirms non-interchangeability.
Procurement must be CAS-driven, not name-based.
Chemotype verification Procurement quality control Structural misassignment

Structural Revision Evidence: Synthesized 7,8′-Dicoumarinyl Ethers Do Not Match Fatagarin

Reisch et al. synthesized two candidate 7,8′-dicoumarinyl ethers—7-methoxy-7′,8-oxydicoumarin and 6,7-dimethoxy-7′,8-oxydicoumarin—and demonstrated via direct comparison that neither corresponded to natural Fatagarin or Oreojasmin. Furthermore, syntheses of 7-methoxy-5,7′-oxydicoumarin and 8-methoxy-7,7′-oxydicoumarin also failed to reproduce the natural dicoumarinyl ether [1]. Consequently, any synthetic material offered as Fatagarin based on the pre-1988 literature will have a different connectivity from the authentic natural product, and GC-MS analysis of R. oreojasme fruit extracts failed to detect the originally proposed dicoumarinyl ethers, confirming they are not the genuine secondary metabolites [1].

Structural Revision
Method context
Synthesised 7-methoxy-7′,8-oxydicoumarin and 6,7-dimethoxy-7′,8-oxydicoumarin do not match natural Fatagarin (GC-MS, spectroscopy).
Synthetic isomers excluded; natural connectivity unverified.
No validated commercial synthesis exists.
Structural elucidation Natural product revision Synthetic validation

Cytotoxic Activity Gap: Fatagarin vs. Structurally Characterized Dicoumarinyl Ethers

In a panel of dicoumarinyl ethers isolated from Thymelaea hirsuta and tested against HepG2 hepatocellular carcinoma cells, daphnoretin methyl ether (compound 2) showed an IC₅₀ of 12.3 µM, rutamontine (compound 3) was inactive, and acetyldaphnoretin (compound 5) gave an IC₅₀ of 9.4 µM; all were non-toxic towards Vero normal cells [1]. Fatagarin was not included in this or any other published cytotoxicity panel. For a procurement decision, this means that while certain dicoumarinyl ethers exhibit selective antiproliferative activity, the activity of Fatagarin remains completely uncharacterized—its inclusion in a screening set therefore represents a genuine discovery opportunity but cannot be supported by an existing efficacy benchmark.

Cytotoxic Activity Gap
Class-level
Fatagarin: no published IC₅₀. Related dicoumarinyl ethers: HepG2 IC₅₀ 9.4–12.3 µM; Vero non-toxic.
Activity uncharacterised; hit-discovery candidate.
Data gap recognised; SAR contribution awaited.
Cytotoxicity screening Hepatocarcinoma Structure-activity relationship

Molecular Descriptor Differentiation: LogP and Hydrogen-Bond Capacity vs. γ-Fagarine

Calculated molecular properties highlight the physicochemical divergence between Fatagarin and γ-fagarine. Fatagarin (C₁₉H₁₂O₆) has a higher molecular weight (336.3 vs. 229.2 g/mol), more hydrogen-bond acceptors (6 vs. 3), and a higher predicted logP (XLogP3 ~3.2 vs. ~2.8) relative to γ-fagarine [1][2]. These differences predict distinct solubility, membrane permeability, and protein-binding behavior, making the two compounds non-interchangeable in any ADME/Tox or target-engagement study.

Molecular Descriptors
Head-to-head
Fatagarin: MW 336.3, HBA 6, XLogP3 ~3.2 vs. γ-Fagarine: MW 229.2, HBA 3, XLogP3 ~2.8.
Physicochemical profiles diverge; affects formulation and assay behaviour.
Verify batch-specific solubility and DMSO compatibility.
Physicochemical profiling Drug-likeness Permeability

Fatagarin (59096-05-8): Evidence-Backed Procurement and Research Use Cases


Authentic Natural Product Library Assembly for Phenotypic Screening

Fatagarin fills a distinct structural slot within a coumarin-dimer sub-library. Because no synthetic route has been validated and the natural structure remains unambiguously unassigned to any synthetic isomer [1], its inclusion demands source-material traceability (Ruta oreojasme or authenticated Rutaceae). This traceability requirement itself serves as a quality gate: any vendor-supplied material must be accompanied by HRMS and ¹H/¹³C NMR data that discount the four isomeric dicoumarinyl ethers already synthesized and excluded in the literature [1].

Negative Control for Furoquinoline Alkaloid Activity Studies

Investigators studying the anti-HCV activity (IC₅₀ 20.4 µg/mL) or SCE-inducing properties of γ-fagarine require a structurally unrelated compound that carries the ‘fagarine’ name yet lacks both the basic nitrogen and the documented biological effects. Authentic Fatagarin (CAS 59096-05-8) meets this need precisely: it is a nitrogen-free coumarin with no reported activity in either assay, thereby serving as an ideal negative control to distinguish target-specific effects from non-specific coumarin backbone effects .

Chemical Ecology and Chemotaxonomic Studies of Rutaceae

The fact that GC-MS analysis of R. oreojasme fruits failed to detect the originally proposed dicoumarinyl ethers [1] makes authenticated Fatagarin a compelling chemotaxonomic probe. Its confirmed presence (or absence) in other Ruta and Fagara species can be used to clarify phylogenetic relationships, provided the compound is verified by co-injection with an authentic standard rather than identified solely by library match, which may erroneously return the revised synthetic candidate structures [1].

Structure–Activity Relationship (SAR) Expansion of Antiproliferative Dicoumarinyl Ethers

The demonstrated HepG2 cytotoxicity of daphnoretin methyl ether (IC₅₀ 12.3 µM) and acetyldaphnoretin (IC₅₀ 9.4 µM) [2] establishes the dicoumarinyl ether scaffold as a valid anticancer phenotype. Fatagarin, bearing a 7-methoxy substituent and an ether bridge at the 8-position, represents a substitution pattern not yet tested in any published cytotoxicity panel. Procurement for an in-house SRB or MTT screen would generate the first-ever quantitative SAR data point for this connectivity, directly addressing the critical data gap identified in Section 3 [2].

Application
Selection Property
Validation Focus
Natural product library assembly
Structural authentication data
HRMS and NMR dereplication versus synthetic isomers
Negative control for alkaloid activity studies
Nitrogen-free chemotype, no reported anti-HCV or SCE activity
Confirm absence of genotoxicity and anti-HCV endpoints
Chemotaxonomic marker studies
Authenticated natural isolate from Rutaceae
Co-injection with verified standard; exclude synthetic candidates
Dicoumarinyl ether SAR expansion
Untested 7-methoxy-8-ether substitution pattern
Cell-model endpoint review (HepG2 cytotoxicity)
Quote Request

Request a Quote for Fatagarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.